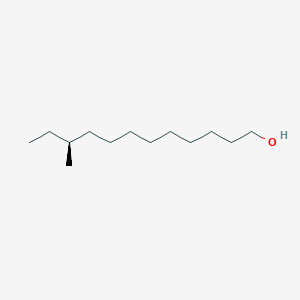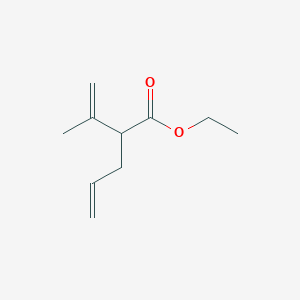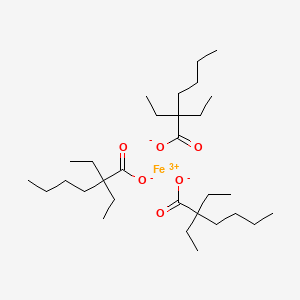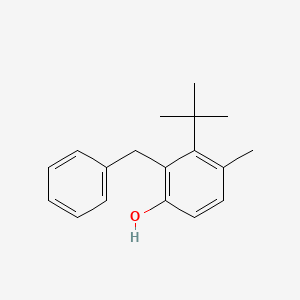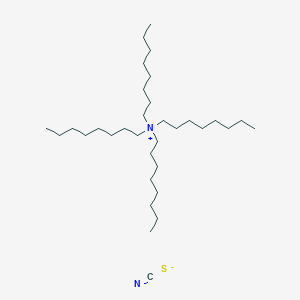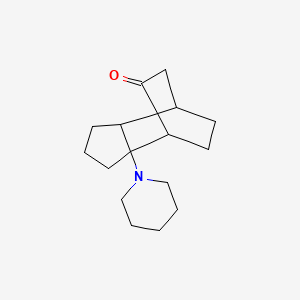
4,7-Ethano-5H-inden-5-one, octahydro-3a-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Ethano-5H-inden-5-one, octahydro-3a-(1-piperidinyl)- is a complex organic compound with a unique structure It is characterized by its tricyclic framework, which includes an ethano bridge and a piperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Ethano-5H-inden-5-one, octahydro-3a-(1-piperidinyl)- typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, followed by the introduction of the piperidinyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Ethano-5H-inden-5-one, octahydro-3a-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4,7-Ethano-5H-inden-5-one, octahydro-3a-(1-piperidinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4,7-Ethano-5H-inden-5-one, octahydro-3a-(1-piperidinyl)- exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Methano-5H-inden-5-one, octahydro-: Shares a similar tricyclic structure but lacks the piperidinyl group.
4,7-Methanoindan-5(4H)-one, tetrahydro-: Another related compound with a similar core structure.
Uniqueness
4,7-Ethano-5H-inden-5-one, octahydro-3a-(1-piperidinyl)- is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Propiedades
Número CAS |
71798-15-7 |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
6-piperidin-1-yltricyclo[5.2.2.02,6]undecan-8-one |
InChI |
InChI=1S/C16H25NO/c18-15-11-12-6-7-14(15)16(8-4-5-13(12)16)17-9-2-1-3-10-17/h12-14H,1-11H2 |
Clave InChI |
OWUONUVTGWQUFA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C23CCCC2C4CCC3C(=O)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
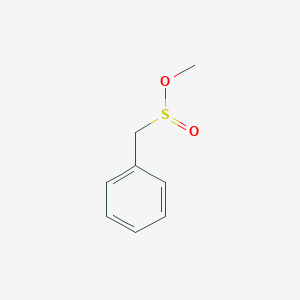

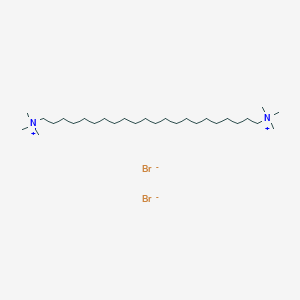
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
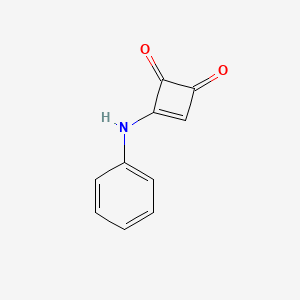
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
